molecular formula C9H10O2 B1673441 3-Phenylpropionic acid CAS No. 501-52-0

3-Phenylpropionic acid

Cat. No. B1673441
CAS RN: 501-52-0
M. Wt: 150.17 g/mol
InChI Key: XMIIGOLPHOKFCH-UHFFFAOYSA-N
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Description

3-Phenylpropionic acid, also referred to as hydrocinnamic acid, belongs to the class of phenylpropanoids . It is a monocarboxylic acid that is propionic acid substituted at position 3 by a phenyl group . It is a white crystalline solid with a sweet fatty smell of rose musk cinnamon at room temperature .


Synthesis Analysis

The synthesis of 3-phenylpropionic acid involves several steps. Initially, sodium ethoxide reacts with diethyl malonate to form an enolate ion, which then alkylates with benzyl chloride to produce benzylated malonic ester. This ester undergoes hydrolysis to give benzylated malonic acid in the presence of a base like NaOH. Finally, decarboxylation on heating produces 3-phenylpropionic acid .


Molecular Structure Analysis

The molecular formula of 3-Phenylpropionic acid is C9H10O2 . It is a monocarboxylic acid and a member of benzenes .


Chemical Reactions Analysis

3-Phenylpropionic acid has been found to have a role as an antifungal agent, a human metabolite, and a plant metabolite . It is also used in the pharmaceutical industry .


Physical And Chemical Properties Analysis

3-Phenylpropionic acid is a white crystalline solid with a sweet fatty smell of rose musk cinnamon at room temperature . It is soluble in both water and alcohol . Its melting point is 45-48 °C, boiling point is 280 °C, and density is 1.071 g/mL at 25 °C .

Scientific Research Applications

Metabolic Engineering for Chemical Production

Research has demonstrated the potential of metabolic engineering in microorganisms for the efficient production of 3-hydroxypropionic acid (3-HP), a derivative of 3-Phenylpropionic acid, from renewable resources like glucose and xylose. This is exemplified by the engineering of Corynebacterium glutamicum for enhanced 3-HP production, showcasing the highest reported yield from sugar, which signifies a leap toward sustainable chemical production from lignocellulosic feedstocks (Chen et al., 2017).

Biosynthesis of Hydrocinnamic Acids

Innovative biosynthesis approaches have been developed for the production of 3-Phenylpropionic acid (3PPA) and its derivatives using Escherichia coli. This method extends cinnamic acids biosynthesis pathways through biological hydrogenation, offering a greener alternative to the traditional chemical synthesis, which often involves toxic solvents and catalysts (Sun et al., 2016).

Antimicrobial Properties

The study on the endophytic fungus Cladosporium cladosporioides isolated from the endemic plant Zygophyllum mandavillei revealed that 3-Phenylpropionic acid is among the secondary metabolites with significant antimicrobial activity. This compound showed enhanced activity against various bacterial and fungal phytopathogens, suggesting its potential as an alternative for managing plant phytopathogens (Yehia et al., 2020).

Future Directions

Research suggests that manipulation of Bacteroides fragilis and 3-phenylpropionic acid is a promising strategy for improving intestinal epithelial barrier . Furthermore, 3-phenylpropionic acid and its derivative 3-phenylpropyl acetate have broad applications in the cosmetics and food industries .

properties

IUPAC Name

3-phenylpropanoic acid
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InChI

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
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InChI Key

XMIIGOLPHOKFCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCC(=O)O
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2047064
Record name Hydrocinnamic acid
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Molecular Weight

150.17 g/mol
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Physical Description

White solid; [Merck Index] Off-white or white crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline solid, faint, sweet, somewhat balsamic and coumarin-like odour
Record name Hydrocinnamic acid
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Boiling Point

280.00 °C. @ 760.00 mm Hg
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Solubility

5.9 mg/mL, slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
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Product Name

3-Phenylpropionic acid

CAS RN

501-52-0
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Melting Point

45 - 48 °C
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Synthesis routes and methods

Procedure details

A solution of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester (0,391 g, 0,92 mmol) in ethanol (5 ml) was treated at 50° C. with excess aqueous sodium hydroxide solution until the milky emulsion became clear. The reaction mixture was then acidified (pH 3), evaporated and extracted with dichloromethane. The organic extract was evaporated and the remaining oil was redissolved in a minimum of boiling ethanol. The precipitation formed after 18 hrs at 4° C. was filtered off and dried in vacuo to yield 0.27 g (71.4%) of (±)-3-(2-Benzyloxy)-5-bromophenyl)-3-phenylpropionic acid, colourless crystals, m.p. 124.9° C.; tlc: (1) 0.15 starting material methyl ester 0.75); NMR (CDCl3): 39.15, 40.26, 70.25, 113.21, 113.90, 126.62, 127.27, 127.98, 128.17, 128.47, 128.54, 130.46, 130.68, 134.34, 136.45, 142.16, 154.95, 177.65. LC-MS: 412/410 (14/11%, M+), 394/392 (15/13%), 321/319 (17/22%), 304/302 (17/21%), 259 (24%), 194 (22%), 178 (21%), 167 (65%), 152 (49%), 92 (100%). IR (KBr): 3434, 3030, 1708, 1485, 1452, 1403, 1289, 1243, 1126, 1018, 804, 735, 698, 649. Calculated for C22H19BrO3 (mol-wgt. 411.30): C, 64.25%, H, 4.66%, Br, 19.43%, O, 11.67%; found: C, 63.72%, H, 4.70%, Br, 19.75%, O, 11.80%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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